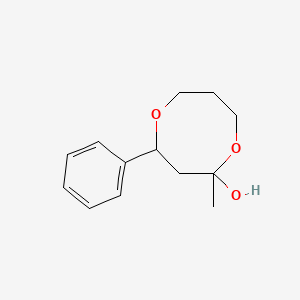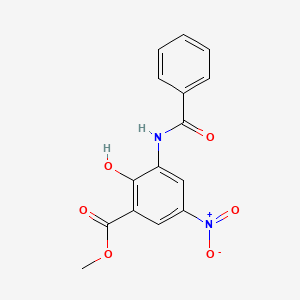![molecular formula C13H19ClN2O2 B12522871 N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea CAS No. 803729-74-0](/img/structure/B12522871.png)
N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea typically involves the reaction of 3-(4-hydroxybutyl)aniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, followed by the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxybutyl group, leading to different chemical properties and applications.
N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]urea is unique due to the presence of both the chloroethyl and hydroxybutyl groups, which confer distinct chemical reactivity and potential applications. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
属性
CAS 编号 |
803729-74-0 |
|---|---|
分子式 |
C13H19ClN2O2 |
分子量 |
270.75 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[3-(4-hydroxybutyl)phenyl]urea |
InChI |
InChI=1S/C13H19ClN2O2/c14-7-8-15-13(18)16-12-6-3-5-11(10-12)4-1-2-9-17/h3,5-6,10,17H,1-2,4,7-9H2,(H2,15,16,18) |
InChI 键 |
FJISCDWYBNVFJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12522793.png)
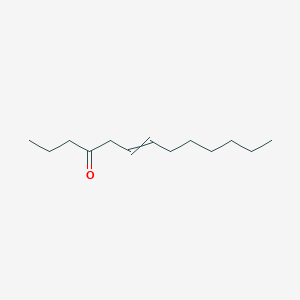
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
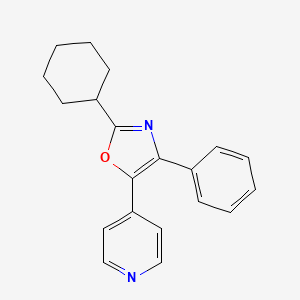



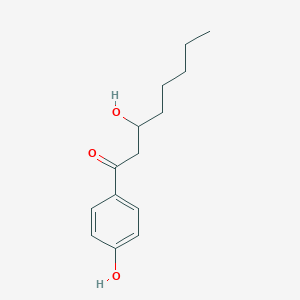
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)
